4-(3-fluoro-4-hydroxyphenyl)butanoic acid
Description
Contextualization of Fluorinated and Hydroxylated Phenylcarboxylic Acids in Medicinal Chemistry Research
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and pharmacodynamic properties. bohrium.comijfans.org The substitution of a hydrogen atom with fluorine, which is the most electronegative element, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. bohrium.comijfans.org Fluorine's small size allows it to mimic hydrogen in certain contexts, while its strong electron-withdrawing nature can alter the acidity of nearby functional groups and influence molecular conformation. bohrium.comijfans.org This strategic placement of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life, and can also lead to more potent interactions with target proteins through the formation of favorable electrostatic interactions. bohrium.com
Similarly, the hydroxyl group, particularly when attached to a phenyl ring, is a critical functional group in many biologically active molecules. It can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within the binding sites of enzymes and receptors. The presence and position of hydroxyl groups on a phenyl ring can significantly impact a compound's biological activity and selectivity.
Phenylcarboxylic acids themselves are a well-established class of compounds with diverse therapeutic applications. The carboxylic acid moiety can engage in ionic interactions and hydrogen bonding, often serving as a key pharmacophoric element for target recognition. The combination of a phenyl ring, a carboxylic acid, and the strategic placement of fluorine and hydroxyl groups, as seen in 4-(3-fluoro-4-hydroxyphenyl)butanoic acid, therefore represents a compelling area of investigation in the pursuit of new therapeutic agents.
Rationale for Academic Investigation of this compound and its Analogues
While direct and extensive research specifically on this compound is not prominently documented in publicly available literature, the rationale for its academic investigation can be strongly inferred from the well-established biological activities of its structural analogues, most notably 4-phenylbutyric acid (4-PBA).
4-PBA is a known histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing transcription. The inhibition of HDACs can restore the expression of tumor suppressor genes and other genes involved in cell differentiation and apoptosis, making HDAC inhibitors a valuable class of anti-cancer agents. Furthermore, HDAC inhibitors have shown promise in the treatment of a variety of other conditions, including neurological disorders.
The structural similarity of this compound to 4-PBA suggests that it may also function as an HDAC inhibitor. The introduction of the fluoro and hydroxyl groups could potentially modulate the potency, selectivity, and pharmacokinetic profile of the parent compound. For instance, the fluorine atom could enhance binding to the zinc-containing active site of HDACs, while the hydroxyl group could form additional hydrogen bonds, leading to improved inhibitory activity.
Moreover, 4-PBA has been investigated for its role as a chemical chaperone in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. These conditions are often characterized by the misfolding and aggregation of proteins. 4-PBA has been shown to alleviate endoplasmic reticulum (ER) stress and improve protein folding, thereby reducing the accumulation of toxic protein aggregates. Given this, it is plausible that academic research into this compound and its analogues is driven by the hypothesis that these modifications could lead to enhanced neuroprotective effects.
Current Research Trajectories and Scholarly Significance Pertaining to this compound
As of now, dedicated scholarly articles detailing the synthesis, biological evaluation, and specific therapeutic targets of this compound are scarce. The compound is commercially available as a research chemical, which suggests its use in exploratory studies and as a building block in the synthesis of more complex molecules.
The likely research trajectories for this compound and its analogues would logically follow the paths laid out by its parent compound, 4-phenylbutyric acid. These trajectories would include:
Synthesis and Optimization: The development of efficient synthetic routes to this compound and a library of related analogues with variations in the position and number of fluorine and hydroxyl substituents.
Biological Screening: The evaluation of these compounds for their inhibitory activity against various HDAC isoforms to determine their potency and selectivity.
In Vitro and In Vivo Studies for Neurodegenerative Diseases: Investigation of the neuroprotective effects of these compounds in cellular and animal models of diseases such as Alzheimer's and Parkinson's, with a focus on their ability to mitigate protein aggregation and ER stress.
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to determine their suitability as drug candidates.
The scholarly significance of research in this area lies in the potential to develop novel and improved therapeutic agents for cancer and neurodegenerative diseases. By systematically exploring the structure-activity relationships of fluorinated and hydroxylated phenylbutanoic acids, researchers can gain valuable insights into the molecular determinants of HDAC inhibition and chemical chaperone activity, paving the way for the design of next-generation drugs with enhanced efficacy and safety profiles.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c11-8-6-7(4-5-9(8)12)2-1-3-10(13)14/h4-6,12H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBRLKIGCWRGBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207525 | |
| Record name | 4-(3-Fluoro-4-hydroxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-25-0 | |
| Record name | 3-Fluoro-4-hydroxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluoro-4-hydroxyphenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Fluoro-4-hydroxyphenyl)butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-fluoro-4-hydroxyphenyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 4 3 Fluoro 4 Hydroxyphenyl Butanoic Acid
Established Synthetic Pathways for Substituted Phenylbutanoic Acid Scaffolds
The construction of substituted phenylbutanoic acid scaffolds, such as 4-(3-fluoro-4-hydroxyphenyl)butanoic acid, typically relies on a combination of well-established reactions to introduce the desired functional groups onto the aromatic ring and to build the butanoic acid side chain.
Approaches to Selective Fluorination and Hydroxylation of Aromatic Rings (e.g., Electrophilic Fluorination)
The introduction of fluorine and hydroxyl groups onto an aromatic ring with high selectivity is a critical aspect of synthesizing compounds like this compound. Electrophilic fluorination is a common method for introducing a fluorine atom onto an electron-rich aromatic ring. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are frequently employed for this purpose. wikipedia.orgorganic-chemistry.org The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions. wikipedia.org For phenolic substrates, the directing effects of the hydroxyl group must be considered to achieve the desired regioselectivity.
Alternatively, the fluorine and hydroxyl functionalities can be introduced by starting with a pre-functionalized aromatic compound. For instance, starting with 2-fluorophenol allows for the subsequent elaboration of the butanoic acid side chain at the para position relative to the hydroxyl group.
Strategies for Butanoic Acid Side Chain Elaboration
A primary and effective method for constructing the butanoic acid side chain on an aromatic ring is through a two-step sequence involving Friedel-Crafts acylation followed by a reduction. wikipedia.orgwikipedia.org
Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring. sigmaaldrich.com For the synthesis of a butanoic acid derivative, succinic anhydride is a suitable acylating agent. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and attacks the aromatic ring. stackexchange.com When starting with a substituted phenol, the regioselectivity of the acylation is directed by the existing functional groups.
Reduction of the Keto Group: The product of the Friedel-Crafts acylation is an aryl-keto acid. To obtain the desired saturated alkyl side chain, the ketone functionality must be reduced. The Clemmensen reduction, which employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is particularly effective for the reduction of aryl-alkyl ketones to the corresponding alkanes. wikipedia.organnamalaiuniversity.ac.inbyjus.com This method is advantageous as it is performed under acidic conditions which are compatible with many aromatic systems. masterorganicchemistry.com An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which is carried out under basic conditions. masterorganicchemistry.com
The general sequence can be summarized in the following table:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Friedel-Crafts Acylation | Succinic anhydride, AlCl₃ | 4-(Aryl)-4-oxobutanoic acid |
| 2 | Clemmensen Reduction | Zn(Hg), HCl | 4-(Aryl)butanoic acid |
Multi-step Synthesis Design for Complex Analogues
The synthesis of more complex analogues of this compound often requires a multi-step approach where functional group interconversions and protecting group strategies are essential. mit.eduyoutube.comyoutube.com For example, the synthesis could start from a readily available substituted benzene derivative, and the fluorine and hydroxyl groups could be introduced at different stages of the synthesis. Protecting groups may be necessary to mask reactive functionalities, such as the phenolic hydroxyl group, during certain reaction steps to prevent unwanted side reactions. The development of a multi-step synthesis requires careful planning to ensure compatibility of the reaction conditions at each stage with the functional groups present in the molecule.
Advanced Synthetic Approaches and Catalyst Development
Recent advancements in synthetic chemistry have focused on developing more efficient and selective methods, particularly for the synthesis of chiral compounds. These advanced approaches often involve the use of biocatalysis and stereoselective reactions.
Integration of Biocatalysis in the Synthesis of Chiral Fluorinated Carboxylic Acids
Biocatalysis has emerged as a powerful tool in organic synthesis due to the high enantioselectivity and mild reaction conditions offered by enzymes. nih.gov For the synthesis of chiral fluorinated carboxylic acids, enzymatic kinetic resolution is a widely used technique. researchgate.net This method involves the use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. thieme-connect.comresearchgate.net For instance, the kinetic resolution of racemic 2-hydroxy-4-phenylbutyrate can be achieved using lipase AK, yielding the (R)-enantiomer with high enantiomeric excess. researchgate.net
Another biocatalytic approach is deracemization, which combines an enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. thieme-connect.com These biocatalytic methods offer a green and efficient alternative to traditional chemical resolutions.
The following table summarizes key aspects of biocatalytic kinetic resolution:
| Enzyme Type | Reaction | Substrate | Outcome |
| Lipase | Enantioselective acylation or hydrolysis | Racemic ester or alcohol | Separation of enantiomers |
| Mandelate Racemase | Racemization | Non-reacting enantiomer | Enables deracemization |
Stereoselective Synthesis of Butanoic Acid Derivatives
The development of stereoselective methods to synthesize butanoic acid derivatives with a chiral center, particularly at the β-position, is an active area of research. nih.govnih.gov One approach involves the asymmetric reduction of a prochiral ketone. Biocatalytic asymmetric reduction of ketones using enzymes like ketoreductases can produce chiral alcohols with high enantioselectivity. ethz.ch These chiral alcohols can then be further transformed into the desired chiral butanoic acid derivatives.
Chemical methods for stereoselective synthesis often employ chiral auxiliaries or chiral catalysts. ethz.ch For example, the synthesis of β-lactams, which are cyclic amides, has seen significant progress in stereoselective approaches, including the use of Staudinger synthesis with chiral auxiliaries. rsc.org While not directly applied to this compound in the reviewed literature, these principles of stereoselective synthesis can be adapted to create chiral analogues of this compound.
Chemical Derivatization and Functionalization Strategies for this compound
The presence of both a carboxylic acid and a phenolic hydroxyl group on this compound allows for a wide range of chemical transformations. These functional groups can be modified independently or concurrently to generate a library of derivatives with diverse physicochemical properties.
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which can significantly alter the compound's biological and chemical characteristics.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. For instance, the reaction with methanol under acidic conditions yields the corresponding methyl ester. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the lipophilicity and steric properties of the resulting molecule.
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | Methanol, H₂SO₄ (catalytic) | Methyl 4-(3-fluoro-4-hydroxyphenyl)butanoate | Reflux |
| This compound | Ethanol, HCl (gas) | Ethyl 4-(3-fluoro-4-hydroxyphenyl)butanoate | Room Temperature |
Amide Bond Formation: The synthesis of amides from this compound is another critical transformation. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. This methodology allows for the coupling of a wide array of amines, leading to a diverse set of amide derivatives.
| Amine | Coupling Reagents | Product | Solvent |
| Ammonia | EDC, HOBt | 4-(3-fluoro-4-hydroxyphenyl)butanamide | Dichloromethane (DCM) |
| Aniline | DCC, DMAP | N-phenyl-4-(3-fluoro-4-hydroxyphenyl)butanamide | Tetrahydrofuran (THF) |
| Benzylamine | HATU, DIPEA | N-benzyl-4-(3-fluoro-4-hydroxyphenyl)butanamide | Dimethylformamide (DMF) |
Functionalization and Protection/Deprotection of the Hydroxyl Group
The phenolic hydroxyl group offers another avenue for structural modification. Its reactivity allows for etherification and the introduction of various protecting groups, which can be crucial for multi-step synthetic sequences.
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis. This reaction involves deprotonation of the phenol with a base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method can be used to introduce a range of alkyl or substituted alkyl groups onto the phenolic oxygen.
Protection and Deprotection: In syntheses where the carboxylic acid is the intended site of reaction, it is often necessary to protect the more nucleophilic hydroxyl group to prevent unwanted side reactions. A variety of protecting groups are available for phenols. For example, the hydroxyl group can be converted to a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, by reaction with the corresponding silyl chloride in the presence of a base like imidazole. This protecting group is stable under many reaction conditions used for modifying the carboxylic acid and can be readily removed later using a fluoride source, such as tetrabutylammonium fluoride (TBAF). Another common protecting group is the benzyl ether, formed by reaction with benzyl bromide in the presence of a base. Benzyl ethers are robust and can be cleaved under reductive conditions, for example, by catalytic hydrogenation.
| Protecting Group | Reagents for Protection | Reagents for Deprotection |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃ | H₂, Pd/C |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA | HCl (aq) |
Investigation of Photochemical Reactivity and Related Transformations
The photochemical reactivity of this compound is an area of potential interest, although specific studies on this compound are not extensively documented in the public domain. Generally, phenolic compounds can undergo photochemical reactions, such as photo-oxidation or photo-induced rearrangements, upon exposure to ultraviolet (UV) light. The presence of the fluorine atom and the butanoic acid side chain could influence the photochemical behavior of the molecule. For instance, irradiation of related hydroxyphenylalkanoic acids in the presence of photosensitizers could lead to the formation of reactive oxygen species and subsequent oxidative degradation or transformation of the molecule. Further research is required to fully elucidate the photochemical pathways and potential synthetic applications of the light-induced reactions of this compound.
Structure Activity Relationship Sar Studies of 4 3 Fluoro 4 Hydroxyphenyl Butanoic Acid and Its Analogues
Influence of Fluorine Substitution on Ligand-Target Interactions and Biological Efficacy
The introduction of a fluorine atom to a phenyl ring can significantly modulate a molecule's physicochemical properties and its interaction with biological targets. hyphadiscovery.com Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing interactions such as dipole-dipole and quadrupole-quadrupole interactions with the target protein. researchgate.net
Research on fluorinated benzene dimers has shown that fluorine substitution generally decreases the binding energy in edge-to-face aromatic interactions. nih.gov However, the position of the fluorine atom is critical. nih.gov When fluorine is positioned near partially positive hydrogen atoms of an interacting residue, it can lead to stabilizing electrostatic interactions. nih.gov
In the context of 4-(3-fluoro-4-hydroxyphenyl)butanoic acid, the ortho position of the fluorine relative to the hydroxyl group can influence the acidity of the hydroxyl proton and the hydrogen-bonding capabilities of the molecule. This strategic placement can lead to enhanced binding affinity and selectivity for its target. For instance, studies on other classes of compounds have shown that fluorination can improve metabolic stability by blocking sites susceptible to oxidation. mdpi.com
The table below summarizes the effects of fluorine substitution on various molecular properties.
| Property | Effect of Fluorination | Reference |
| Lipophilicity | Increased | mdpi.com |
| Metabolic Stability | Often Increased | mdpi.com |
| Binding Affinity | Can be increased or decreased depending on position | researchgate.netnih.gov |
| Electrostatic Interactions | Modulated due to high electronegativity | researchgate.net |
Critical Role of the Hydroxyl Group in Molecular Recognition and Biological Activity
The hydroxyl group is a key functional group in molecular recognition, primarily due to its ability to act as both a hydrogen bond donor and acceptor. hyphadiscovery.comnih.gov This dual capability allows it to form strong and highly directional interactions with amino acid residues in a protein's binding pocket, contributing significantly to binding affinity. nih.gov
However, the contribution of a hydroxyl group to binding affinity is a balance between the favorable interactions it forms with the target and the energetic penalty of desolvating it from water. nih.gov For the hydroxyl group to provide a net positive contribution to binding, the ligand's scaffold must allow for a precise spatial fit within the binding site to maximize these interactions. nih.gov
In this compound, the hydroxyl group is essential for anchoring the ligand to its target. Its interaction with key residues can be a determining factor for the compound's biological activity. The presence of the adjacent fluorine atom can modulate the pKa of the hydroxyl group, influencing its ionization state and hydrogen bonding strength at physiological pH.
Impact of the Butanoic Acid Chain Length and Structural Modifications on Pharmacological Profiles
Modifications to the chain length can have a significant impact on activity. For example, in other drug classes, altering the length of an alkyl chain has been shown to affect binding affinity, with a specific chain length often being optimal for interaction with a hydrophobic pocket in the target protein. nih.gov Increasing the chain length can enhance hydrophobic interactions but may also introduce steric hindrance or an entropic penalty due to increased conformational flexibility.
Furthermore, the carboxylic acid moiety is a strong hydrogen bond acceptor and can also engage in ionic interactions if it is deprotonated. This group is often critical for anchoring the molecule to a specific region of the binding site, frequently interacting with positively charged residues like arginine or lysine.
The table below illustrates how modifications to the butanoic acid chain can influence pharmacological properties.
| Modification | Potential Impact | Reference |
| Shortening the chain | May reduce hydrophobic interactions and binding affinity | nih.gov |
| Lengthening the chain | Could enhance hydrophobic interactions but may cause steric clashes | nih.gov |
| Introducing rigidity (e.g., double bonds) | Reduces conformational flexibility, which can be favorable or unfavorable | |
| Modifying the carboxylic acid (e.g., to an ester or amide) | Alters hydrogen bonding and ionic interaction capabilities | nih.gov |
Investigation of Positional Isomerism and Stereochemical Determinants of Activity
The relative positions of the substituents on the phenyl ring (positional isomerism) and the three-dimensional arrangement of atoms (stereochemistry) are critical determinants of a molecule's biological activity.
For this compound, moving the fluorine or hydroxyl group to different positions on the phenyl ring would create isomers with distinct electronic and steric properties. For example, moving the fluorine from the ortho to the meta position relative to the hydroxyl group would alter its electronic influence on the hydroxyl's acidity and hydrogen bonding capacity. SAR studies on other compounds have demonstrated that such positional changes can lead to significant differences in biological activity. nih.gov
While this compound itself is not chiral, introducing chiral centers through modification of the butanoic acid chain would necessitate an investigation of its stereochemical determinants. Enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles because biological targets, being chiral themselves, can exhibit stereospecific recognition.
Computational Approaches for SAR Elucidation
Computational methods are invaluable tools for understanding and predicting the SAR of compounds, providing insights that can guide the design of more potent and selective analogues.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with activity.
For this compound and its analogues, a QSAR model could be developed to predict the biological efficacy of new, unsynthesized derivatives. nih.gov This would allow for the virtual screening of a large number of potential compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. nih.gov
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This technique allows for the visualization of the plausible binding mode of this compound within its target's active site, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.compensoft.net
By performing docking simulations for a series of analogues, researchers can rationalize the observed SAR trends. nih.gov For example, docking can show why a particular positional isomer has lower activity due to a steric clash or the loss of a crucial hydrogen bond. pensoft.net Furthermore, molecular dynamics simulations can be used to assess the stability of the docked poses and to gain a more dynamic understanding of the ligand-target interactions over time. nih.gov These computational insights are instrumental in the rational design of new analogues with improved pharmacological properties.
Biological Activities and Preclinical Investigations of 4 3 Fluoro 4 Hydroxyphenyl Butanoic Acid and Its Analogues
Modulation of Enzymatic Systems
The interaction of 4-(3-fluoro-4-hydroxyphenyl)butanoic acid and its structural relatives with various enzymes has been a subject of preclinical research, revealing potential inhibitory and substrate-related activities.
Enzyme Inhibition Studies
Research into the inhibitory potential of this compound and its analogues has spanned several key enzyme families implicated in a range of physiological and pathological processes.
Monoamine Oxidase-B (MAO-B): MAO-B is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's and Alzheimer's diseases nih.govcriver.com. Inhibitors of MAO-B can prevent the breakdown of dopamine and other biogenic amines, thereby regulating neurotransmitter levels nih.gov. While the direct inhibitory activity of this compound on MAO-B is not extensively detailed in the provided search results, the broader class of arylalkylamines and related structures has been investigated for MAO-B inhibition nih.gov.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine metabolism, and it is a well-established target for herbicides nih.govunl.educonsensus.app. Analogues of the enzyme's natural substrate, (4-hydroxyphenyl)pyruvic acid, have been synthesized and studied as potential inhibitors nih.gov. For instance, ring-substituted analogues have demonstrated reversible and competitive inhibition of HPPD nih.gov.
Monoacylglycerol Lipase (MAGL): MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) nih.gov. Inhibition of MAGL leads to elevated 2-AG levels and has been explored for its therapeutic potential in neurodegenerative diseases, inflammation, and pain nih.gov. The inactivation of MAGL can also reduce the production of arachidonic acid, a precursor to pro-inflammatory eicosanoids nih.gov.
Cysteine Proteases: Cysteine proteases are a broad class of enzymes involved in various physiological processes, including protein turnover and immune responses mdpi.commdpi.com. The inhibition of specific cysteine proteases, such as cathepsins, is being investigated for various therapeutic applications mdpi.comselleckchem.com. Protein inhibitors of cysteine proteases often function by binding to the enzyme's active site, thereby blocking its proteolytic activity mdpi.comnih.gov.
Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones nih.govmdpi.com. The inhibition of HDACs can lead to histone hyperacetylation, which in turn can affect the expression of a small percentage of mammalian genes nih.gov. Short-chain fatty acids like butyrate are known inhibitors of HDAC activity nih.govgsartor.orgnih.gov.
Enzymatic Substrate Recognition and Biotransformation Pathways
The role of this compound and its analogues as substrates for enzymatic reactions is an area of active investigation.
Microbial Decarboxylation: While specific microbial decarboxylation pathways for this compound are not detailed, the biotransformation of related phenolic compounds by gut microbiota is a known phenomenon. For example, the intestinal degradation of polyphenols can lead to the formation of various phenolic acid derivatives gsartor.org.
Enzymatic Substrate: Analogues of (4-hydroxyphenyl)pyruvic acid can act as alternative substrates for HPPD. For example, (2-fluoro-4-hydroxyphenyl)pyruvate is converted by the enzyme into (3-fluoro-2,5-dihydroxyphenyl)acetate through a catalytic sequence that includes oxidative decarboxylation and ring hydroxylation nih.gov. Similarly, 3-(4-hydroxyphenyl)propionic acid is utilized as a fluorogenic substrate in ligand-binding assays involving horseradish peroxidase nih.gov.
Receptor Ligand Interactions and Allosteric Modulation in Preclinical Models
The interaction of this compound and its analogues with various receptors is a key area of preclinical research to understand their potential pharmacological effects. While specific receptor binding data for this compound is limited in the provided results, the broader context of related compounds suggests potential interactions with neurotransmitter receptors. For instance, natural flavonoids have been studied for their antagonist effects on the human dopamine D4 receptor mdpi.com. Further investigation is required to elucidate the specific receptor binding profile and any allosteric modulatory effects of this compound in preclinical models.
Antioxidant and Reactive Oxygen Species Scavenging Properties (in vitro)
The antioxidant potential of phenolic compounds is a well-established area of research. While in vitro studies specifically quantifying the reactive oxygen species (ROS) scavenging properties of this compound are not detailed in the provided search results, related phenolic acids and flavonoids are known to possess antioxidant activities. These properties are often attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals. The generation of ROS is a key factor in cellular damage, and compounds that can mitigate this oxidative stress are of significant interest for their potential health benefits.
Neuropharmacological Effects in Preclinical Disease Models
The potential neuroprotective effects of this compound and its analogues are being explored in the context of neurodegenerative diseases.
Neuroprotective Potentials in Models of Neurodegenerative Diseases
The modulation of enzymatic and receptor systems by compounds structurally related to this compound suggests a potential for neuroprotection in diseases like Alzheimer's and Parkinson's.
Alzheimer's Disease: A key pathological feature of Alzheimer's disease is the progressive loss of neurons. The inhibition of MAO-B is a therapeutic strategy being investigated for this condition, as MAO-B activity tends to increase with age and in the brains of Alzheimer's patients nih.govnih.gov. By preventing the breakdown of neurotransmitters, MAO-B inhibitors may help to alleviate some of the cognitive and memory impairments associated with the disease nih.gov.
Parkinson's Disease: Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the brain. MAO-B inhibitors are used in the treatment of Parkinson's disease to increase the levels of dopamine in the brain nih.govcriver.com. The neuroprotective potential of MAO-B inhibitors may also stem from their ability to reduce the production of neurotoxic byproducts from the enzymatic deamination of amines mdpi.com.
Modulation of Neurotransmitter Systems in Preclinical Contexts
Currently, there is a lack of specific preclinical data on the direct effects of this compound on neurotransmitter systems. However, the broader class of fluoroquinolone compounds, which share a fluorinated aromatic ring, has been noted for its potential to interact with neurotransmitter systems, although this is often associated with adverse effects rather than therapeutic modulation. Further research is required to determine if this compound possesses any specific modulatory activity on neurotransmitter pathways.
Antineoplastic and Cytotoxic Activities in In Vitro Cell Line Models
While direct studies on this compound are limited, various analogues incorporating the hydroxyphenyl and propanoic acid moieties have demonstrated notable antineoplastic and cytotoxic effects in preclinical in vitro models.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their anticancer potential. nih.gov These compounds have shown structure-dependent cytotoxic activity against A549 non-small cell lung cancer cells. nih.gov Further investigations into related thiazole derivatives have identified compounds with potent antiproliferative activity against both drug-sensitive (H69) and drug-resistant (H69AR) small-cell lung carcinoma cells. mdpi.com Notably, certain oxime and carbohydrazide derivatives demonstrated cytotoxic effects superior to the standard chemotherapeutic agent cisplatin in A549 lung adenocarcinoma cells. mdpi.com
Similarly, the class of fluoroquinolones, characterized by a fluorinated aromatic ring, has been investigated for anticancer properties. Studies have shown that some fluoroquinolones can reduce the viability of bladder cancer cells in a dose- and time-dependent manner, inducing cell cycle arrest and apoptosis. frontiersin.org For example, certain lipophilic fluoroquinolones exhibited significant cytotoxic potencies against a panel of cancer cell lines, including those of the breast, pancreas, and colon. waocp.org
The cytotoxic effects of these related compounds suggest that the this compound scaffold may be a promising starting point for the development of novel anticancer agents.
Table 1: In Vitro Cytotoxic Activity of Selected Analogues
| Compound Type | Cell Line | Effect | Reference |
|---|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Structure-dependent anticancer activity | nih.gov |
| Thiazole derivatives of propanoic acid | H69, H69AR (Small-cell lung carcinoma) | Potent antiproliferative activity | mdpi.com |
| Thiazole derivatives of propanoic acid | A549 (Lung adenocarcinoma) | Cytotoxicity greater than cisplatin | mdpi.com |
| Fluoroquinolones | Bladder cancer cells | Dose- and time-dependent decrease in viability | frontiersin.org |
Antimicrobial and Antiparasitic Evaluations (in vitro)
The antimicrobial potential of compounds structurally related to this compound has been an area of active investigation. The class of organic acids, including butanoic acid (a structural parent), has been shown to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com
More specifically, novel derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to exhibit structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens. nih.govnih.gov Certain hydrazone derivatives containing heterocyclic substituents demonstrated the most potent and broad-spectrum activity, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. nih.gov
Table 2: In Vitro Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogues
| Analogue Type | Pathogen | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Hydrazone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | nih.gov |
| Hydrazone derivatives | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 | nih.gov |
| Hydrazone derivatives | Gram-negative pathogens | 8 - 64 | nih.gov |
| Hydrazone derivatives | Drug-resistant Candida species | 8 - 64 | nih.gov |
In the realm of antiparasitic activity, while direct evidence for this compound is unavailable, other synthetic compounds are continuously being evaluated. For instance, various natural and synthetic compounds have been tested in vitro against the fish parasite Sparicotyle chrysophrii. nih.gov Additionally, screening of endophytic fungi has revealed compounds with activity against Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. nih.gov These studies highlight the potential for discovering novel antiparasitic agents from diverse chemical scaffolds.
Exploration of Other Biological Effects (e.g., Anti-inflammatory, Anti-melanogenic)
Analogues of this compound have shown promise as anti-inflammatory agents. For example, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats, particularly after repeated administration. nih.govmdpi.com This effect was associated with a significant decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine TGF-β1. nih.govmdpi.com Dietary flavones with a trihydroxyflavone structure have also exhibited significant anti-inflammatory activities by suppressing the overexpression of pro-inflammatory mediators in macrophage models. mdpi.com
Several carboxylic acids and phenolic compounds have been investigated for their ability to inhibit melanogenesis, primarily through the inhibition of the key enzyme, tyrosinase. mdpi.com Carboxylic acids such as 3-phenyllactic acid, lactic acid, L-pyroglutamic acid, and malic acid have been shown to reduce melanin synthesis through mechanisms including direct tyrosinase inhibition and acidification of the microenvironment. mdpi.com
Compounds containing a hydroxyphenyl moiety, similar to that in this compound, are of particular interest. For instance, extracts from Morus alba wood, containing compounds like oxyresveratrol and other phenolic derivatives, have demonstrated significant tyrosinase inhibition and a reduction in melanin content in B16F10 melanoma cells. mdpi.com These findings suggest that the 4-hydroxyphenyl group is a key pharmacophore for anti-melanogenic activity.
Table 3: Other Investigated Biological Activities of Analogues
| Biological Activity | Compound Type / Analogue | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | Pyrrole-propanoic acid derivative | Reduced paw edema; Decreased TNF-α, Increased TGF-β1 | nih.govmdpi.com |
| Anti-inflammatory | Trihydroxyflavones | Suppressed pro-inflammatory mediators in macrophages | mdpi.com |
| Anti-melanogenic | Various carboxylic acids | Inhibited tyrosinase and melanin synthesis | mdpi.com |
Future Research Directions and Preclinical Therapeutic Implications
Rational Design and Synthesis of Novel Analogues of 4-(3-fluoro-4-hydroxyphenyl)butanoic acid with Optimized Bioactivity Profiles
The rational design of analogues of this compound is a critical step in optimizing its potential therapeutic properties. The synthetic strategy for the parent compound would likely involve a multi-step process, beginning with the fluorination of a suitable phenol derivative, followed by the introduction of the butanoic acid side chain. One plausible route could be the electrophilic fluorination of 4-hydroxyphenylacetic acid, followed by chain extension. Another approach might involve the Friedel-Crafts acylation of a protected 2-fluorophenol with a derivative of succinic anhydride, followed by reduction.
Building upon this core scaffold, the synthesis of novel analogues can be envisioned through several strategic modifications. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.
Modification of the Butanoic Acid Chain: The carboxylic acid group can be esterified or converted to an amide to modulate its polarity and ability to cross biological membranes. Chain homologation or branching could also be explored to probe the binding pocket of potential biological targets.
Substitution on the Aromatic Ring: The introduction of additional substituents on the phenyl ring, such as small alkyl groups, halogens, or methoxy groups, could influence electronic properties and steric interactions with target proteins.
Bioisosteric Replacement: The carboxylic acid moiety could be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid, to potentially improve metabolic stability and target engagement.
The following table illustrates a hypothetical series of rationally designed analogues and their projected bioactivity profiles based on common structure-activity relationships observed in similar phenolic compounds.
| Compound | Modification | Predicted Bioactivity Enhancement | Rationale |
| Analogue 1 | Methyl ester of the carboxylic acid | Increased cell permeability | Reduced polarity |
| Analogue 2 | Introduction of a second fluorine atom at the 5-position | Enhanced binding affinity | Increased lipophilicity and potential for halogen bonding |
| Analogue 3 | Replacement of the carboxylic acid with a tetrazole ring | Improved metabolic stability and oral bioavailability | Tetrazole is a well-established bioisostere for carboxylic acids |
| Analogue 4 | Conversion of the carboxylic acid to a hydroxamic acid | Potential for metal chelation and inhibition of metalloenzymes | Hydroxamic acids are known zinc-binding groups |
This table presents hypothetical data for illustrative purposes.
Identification and Validation of Novel Biological Targets and Therapeutic Avenues in Preclinical Models
Given the structural similarity of this compound to other phenolic acids and non-steroidal anti-inflammatory drugs (NSAIDs), several potential biological targets can be hypothesized. Phenolic compounds are known to possess antioxidant, anti-inflammatory, and anticancer properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.
Potential therapeutic avenues to be explored in preclinical models include:
Anti-inflammatory Activity: The compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for NSAIDs. In vitro assays using purified COX-1 and COX-2 enzymes would be the initial step, followed by cellular assays to measure prostaglandin production.
Anticancer Properties: Many phenolic compounds exhibit anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The potential of this compound could be screened against a panel of cancer cell lines.
Neuroprotective Effects: Phenolic acids have been explored for their potential in neurodegenerative diseases due to their antioxidant and anti-inflammatory effects. Preclinical models of Alzheimer's or Parkinson's disease could be utilized to assess the neuroprotective potential of this compound.
The following table summarizes potential biological targets and the corresponding preclinical validation models.
| Potential Biological Target | Therapeutic Avenue | Preclinical Validation Model |
| Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | Carrageenan-induced paw edema in rats |
| Caspase-3, Bcl-2 family proteins | Anticancer (Apoptosis induction) | Human tumor xenografts in immunodeficient mice |
| Nuclear factor-kappa B (NF-κB) | Anti-inflammatory, Anticancer | Lipopolysaccharide (LPS)-stimulated macrophage cell culture |
| Monoamine oxidase B (MAO-B) | Neuroprotection (Parkinson's disease) | MPTP-induced mouse model of Parkinson's disease |
Advanced Computational Modeling for Lead Optimization and Mechanistic Insights
Computational modeling plays a pivotal role in modern drug discovery, offering a means to predict the properties of novel compounds and guide their optimization. For this compound and its analogues, several computational techniques can be employed.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the structural features of the designed analogues with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.
Molecular Docking: If a biological target is identified, molecular docking simulations can be performed to predict the binding mode and affinity of this compound and its analogues within the active site of the target protein. This can provide valuable insights into the key molecular interactions driving binding and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event and helping to assess the stability of the predicted binding poses.
ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues. This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles.
Development and Application of Sophisticated Preclinical Models for Efficacy and Mechanism-of-Action Studies
To thoroughly evaluate the therapeutic potential and understand the mechanism of action of this compound and its optimized analogues, the use of sophisticated preclinical models is essential.
Genetically Engineered Mouse Models (GEMMs): For investigating anticancer activity, GEMMs that spontaneously develop tumors resembling human cancers can provide a more clinically relevant setting than traditional xenograft models.
Humanized Mouse Models: In these models, components of the mouse immune system are replaced with human counterparts, allowing for the evaluation of immunomodulatory effects of the test compounds.
Organoid Cultures: Three-dimensional organoid cultures derived from patient tissues can serve as excellent in vitro models to test the efficacy of compounds in a more physiologically relevant context than traditional 2D cell cultures.
In Vivo Imaging: Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be used to non-invasively monitor the biodistribution of the compound and its effect on disease progression in living animals.
The application of these advanced models will be crucial in generating robust preclinical data to support the potential translation of this compound or its analogues into clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
